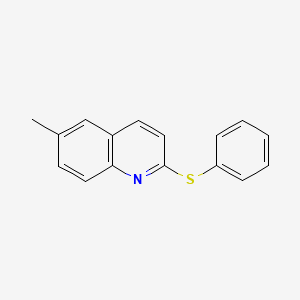
6-Methyl-2-(phenylthio)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-2-(phenylthio)quinoline is an organic compound belonging to the quinoline family, characterized by a quinoline core substituted with a methyl group at the 6th position and a phenylthio group at the 2nd position. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, materials science, and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-(phenylthio)quinoline can be achieved through various methods. One common approach involves the reaction of 2-chloro-6-methylquinoline with thiophenol in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Another method involves the use of Morita-Baylis-Hillman adducts, where 2-methyl-3-(phenylthiomethyl)quinolines are prepared via conjugate addition of thiols followed by reductive cyclization with iron and acetic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, can enhance the efficiency and sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
6-Methyl-2-(phenylthio)quinoline undergoes various chemical reactions, including:
Common Reagents and Conditions
Major Products Formed
Aplicaciones Científicas De Investigación
6-Methyl-2-(phenylthio)quinoline has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 6-Methyl-2-(phenylthio)quinoline involves its interaction with various molecular targets and pathways. For instance, quinoline derivatives are known to intercalate with DNA, inhibiting DNA replication and transcription . Additionally, they can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Methylquinoline: Lacks the phenylthio group, resulting in different chemical and biological properties.
6-Methylquinoline: Lacks the phenylthio group, affecting its reactivity and applications.
2-Phenylthioquinoline:
Uniqueness
6-Methyl-2-(phenylthio)quinoline is unique due to the presence of both the methyl and phenylthio groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, including medicinal chemistry and materials science .
Propiedades
Número CAS |
72076-54-1 |
|---|---|
Fórmula molecular |
C16H13NS |
Peso molecular |
251.3 g/mol |
Nombre IUPAC |
6-methyl-2-phenylsulfanylquinoline |
InChI |
InChI=1S/C16H13NS/c1-12-7-9-15-13(11-12)8-10-16(17-15)18-14-5-3-2-4-6-14/h2-11H,1H3 |
Clave InChI |
MGBKIXGPXJZRIR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)N=C(C=C2)SC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


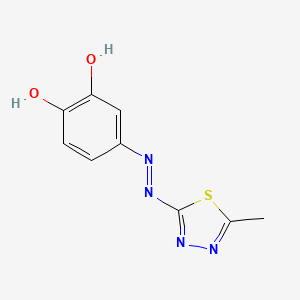
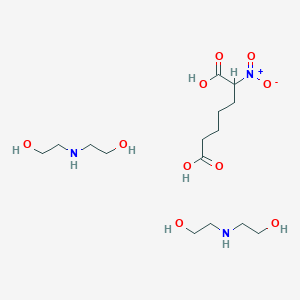

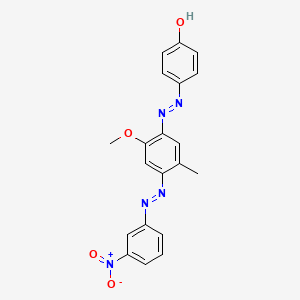


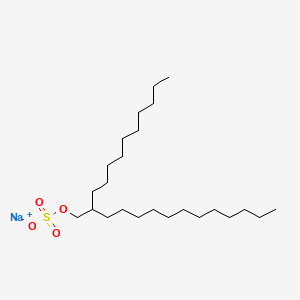

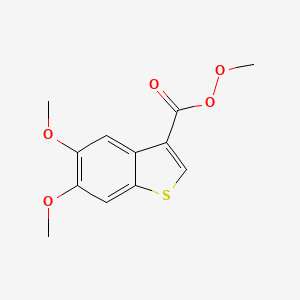
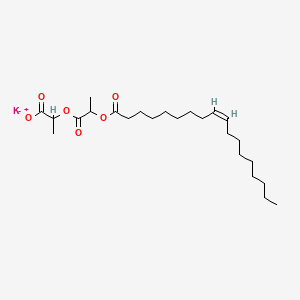
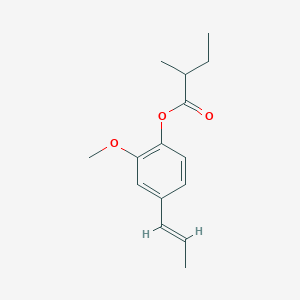
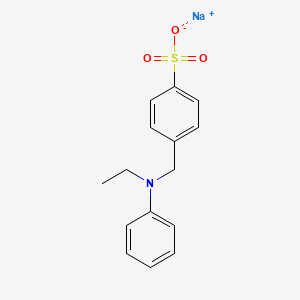

![decahydro-4b,6,6-trimethyl-8H-benzo[3,4]cyclobuta[1,2-b]pyran-8-one](/img/structure/B12670244.png)
